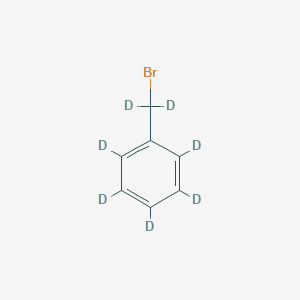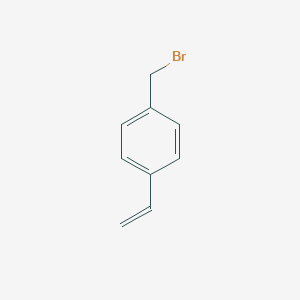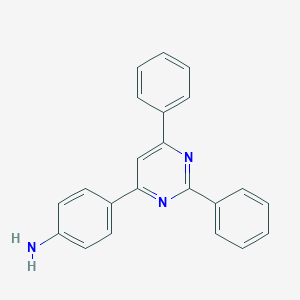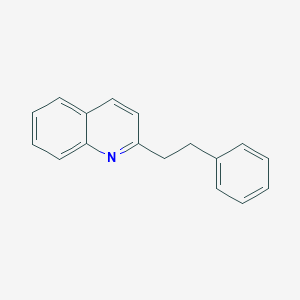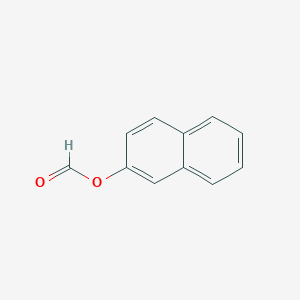
2-Naphthyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl formate is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in various scientific research applications due to its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
2-Naphthyl formate has been widely used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect the presence of amino acids and peptides. It can also be used as a reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-Naphthyl formate is not fully understood. However, it is believed that it works by binding to specific receptors in cells and altering their function. This can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
2-Naphthyl formate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthyl formate in lab experiments is its high sensitivity and specificity. It can detect even small amounts of amino acids and peptides, making it a valuable tool in analytical chemistry. However, one of the limitations of using 2-Naphthyl formate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Zukünftige Richtungen
There are many future directions for the use of 2-Naphthyl formate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for detecting diseases at an early stage. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl formate and its potential effects on human health.
Conclusion:
In conclusion, 2-Naphthyl formate is a valuable chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool in analytical chemistry, and it has shown promise in the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential effects on human health.
Synthesemethoden
2-Naphthyl formate can be synthesized by reacting 2-naphthol with formic acid in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained by distillation and purification.
Eigenschaften
CAS-Nummer |
1988-18-7 |
|---|---|
Produktname |
2-Naphthyl formate |
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
naphthalen-2-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI-Schlüssel |
ZSFLPNDWUWXOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Andere CAS-Nummern |
1988-18-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



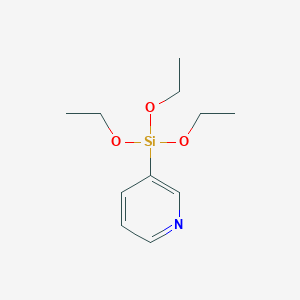
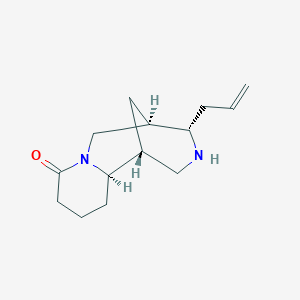
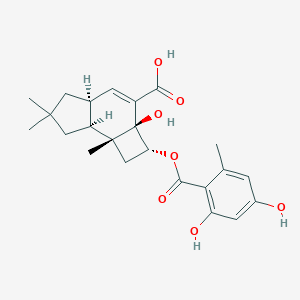
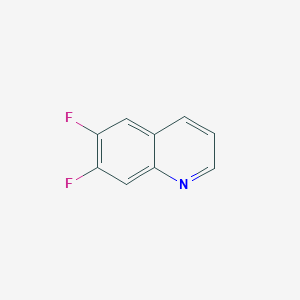
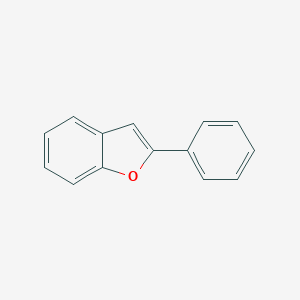
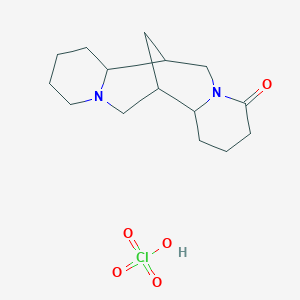
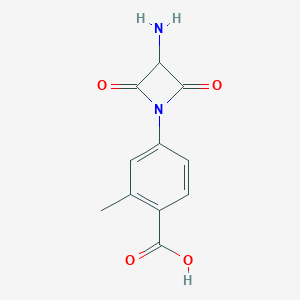
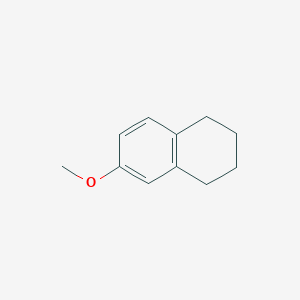
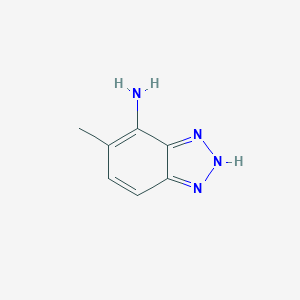
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
